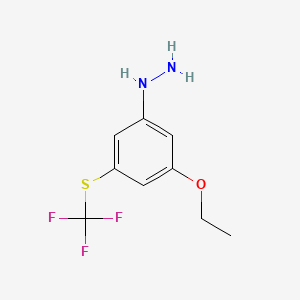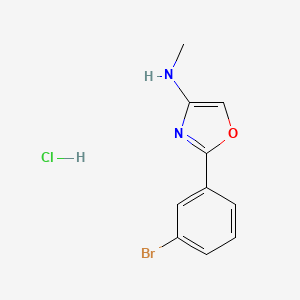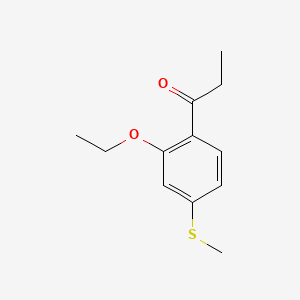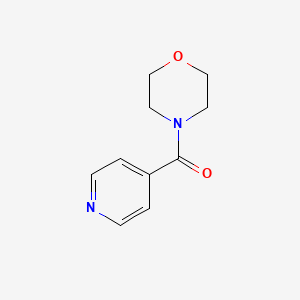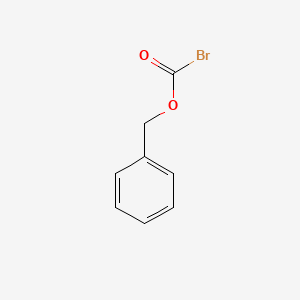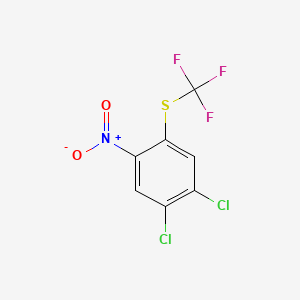
1-(2-Amino-6-(chloromethyl)phenyl)-1-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-6-(chloromethyl)phenyl)-1-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Amino-6-(chloromethyl)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common method involves the bromination of 1-(2-Amino-6-(chloromethyl)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with careful monitoring of temperature and reaction time to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
1-(2-Amino-6-(chloromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions. This leads to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-6-(chloromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-6-(chloromethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the target molecule and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-6-(chloromethyl)phenyl)-1-bromopropan-2-one can be compared with similar compounds such as:
1-(2-Amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one: This compound has a chlorine atom instead of a bromine atom, leading to differences in reactivity and applications.
1-(2-Amino-6-(chloromethyl)phenyl)-1-iodopropan-2-one:
1-(2-Amino-6-(chloromethyl)phenyl)-1-fluoropropan-2-one: Fluorine substitution can enhance the compound’s stability and bioavailability, making it useful in pharmaceutical applications.
Eigenschaften
Molekularformel |
C10H11BrClNO |
|---|---|
Molekulargewicht |
276.56 g/mol |
IUPAC-Name |
1-[2-amino-6-(chloromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(14)10(11)9-7(5-12)3-2-4-8(9)13/h2-4,10H,5,13H2,1H3 |
InChI-Schlüssel |
SXVDPPSEYHGUFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC=C1N)CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


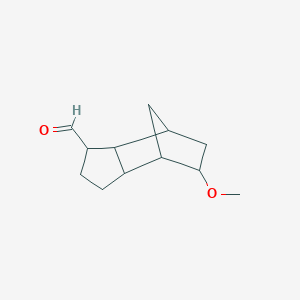
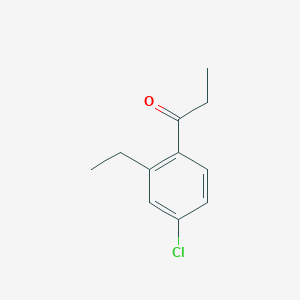

![Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane](/img/structure/B14064475.png)


